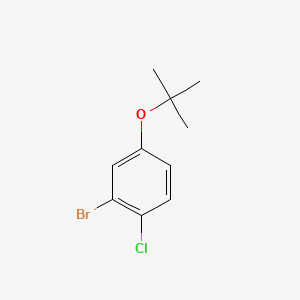

2-Bromo-4-(tert-butoxy)-1-chlorobenzene

Description

2-Bromo-4-(tert-butoxy)-1-chlorobenzene (CAS: 61024-95-1*) is a halogenated aromatic compound featuring a bromine atom at position 2, a chlorine atom at position 1, and a bulky tert-butoxy group (-O-C(CH₃)₃) at position 2. Its molecular formula is C₁₀H₁₂BrClO, with a molecular weight of 247.56 g/mol. Key properties include:

- Storage: Sealed in dry conditions at room temperature .

- Hazards: Classified with GHS warnings H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Precautionary measures include avoiding inhalation and using protective equipment .

Note: The CAS and molecular formula provided in correspond to the tert-butyl variant (2-Bromo-4-(tert-butyl)-1-chlorobenzene).

Properties

Molecular Formula |

C10H12BrClO |

|---|---|

Molecular Weight |

263.56 g/mol |

IUPAC Name |

2-bromo-1-chloro-4-[(2-methylpropan-2-yl)oxy]benzene |

InChI |

InChI=1S/C10H12BrClO/c1-10(2,3)13-7-4-5-9(12)8(11)6-7/h4-6H,1-3H3 |

InChI Key |

PLKOWZZKMIANTN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1=CC(=C(C=C1)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Preparation of 4-(tert-butoxy)-1-chlorobenzene via Etherification

A well-documented method for preparing 4-(tert-butoxy)-1-chlorobenzene involves the etherification of para-chlorophenol with isobutylene, catalyzed by sulfuric acid and quaternary ammonium salts such as benzyltriethylammonium chloride. This process is described in patent CN1603293A and includes the following key steps:

| Step | Description | Conditions/Notes |

|---|---|---|

| 1 | Dissolve para-chlorophenol and sulfuric acid in an organic solvent (benzene preferred) | Para-chlorophenol to sulfuric acid weight ratio: 100:0.2–5; solvent ratio 1:1.5–5 (para-chlorophenol:solvent) |

| 2 | Slowly introduce isobutylene gas at room temperature | Molar ratio isobutylene:para-chlorophenol = 1–2:1; temperature ≤ 30°C |

| 3 | Incubate the reaction mixture for 1–6 hours at room temperature | Homogeneous reaction; catalyzed by sulfuric acid + benzyltriethylammonium chloride |

| 4 | Wash reaction mixture with 20–40% sodium hydroxide solution, followed by saturated sodium chloride solution | Washing times: sodium hydroxide 2–4 times |

| 5 | Purify product by vacuum distillation under 8 mmHg at 73–75°C | Collect 4-(tert-butoxy)-1-chlorobenzene fraction |

- Use of common solvents (benzene, toluene, or dimethylbenzene) reduces cost and environmental impact.

- Homogeneous reaction conditions simplify control and separation.

- Reaction time is relatively short (~6 hours).

- Catalytic effect enhanced by quaternary ammonium salt addition.

Bromination to Form this compound

Following the preparation of 4-(tert-butoxy)-1-chlorobenzene, selective bromination introduces the bromine atom at the ortho position relative to the chlorine substituent. The typical bromination procedure includes:

| Parameter | Condition/Details |

|---|---|

| Starting material | 4-(tert-butoxy)-1-chlorobenzene |

| Brominating agent | Bromine (Br₂) |

| Catalyst | Iron(III) bromide (FeBr₃) or iron(III) chloride (FeCl₃) |

| Solvent | Non-polar solvent such as carbon tetrachloride or dichloromethane |

| Temperature | Controlled low temperature (0–5°C) to improve regioselectivity |

| Reaction time | Monitored to avoid over-bromination |

| Work-up | Quenching excess bromine, extraction, and purification by column chromatography or distillation |

This step exploits the directing effects of the tert-butoxy and chlorine substituents to achieve ortho-selective bromination, yielding this compound with high regioselectivity and yield.

Alternative Synthetic Routes

Some literature suggests direct halogenation of tert-butylbenzene followed by etherification or sequential halogenation steps, but these routes are less common due to challenges in controlling substitution patterns and lower yields.

Research Findings and Analytical Data

Structural and Purity Verification

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Proton (^1H) and Carbon (^13C) NMR confirm the substitution pattern on the benzene ring and the presence of the tert-butoxy group.

- Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC) : Used to quantify purity, with typical purity >95% achievable under optimized conditions.

- Elemental Analysis : Confirms bromine and chlorine content consistent with molecular formula C₁₀H₁₂BrCl.

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂BrClO |

| Molecular Weight | Approx. 247.56 g/mol |

| Boiling Point | ~73–75°C (under vacuum, 8 mmHg) for 4-(tert-butoxy)-1-chlorobenzene intermediate |

| Appearance | Colorless to pale yellow liquid or solid |

Summary Table of Preparation Methods

| Step | Method | Reagents/Catalysts | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Etherification of para-chlorophenol | Para-chlorophenol, isobutylene, sulfuric acid, benzyltriethylammonium chloride | Organic solvent (benzene), ≤30°C, 1–6 h | 4-(tert-butoxy)-1-chlorobenzene |

| 2 | Bromination | Bromine, FeBr₃ or FeCl₃ catalyst | Low temp (0–5°C), solvent (CCl₄ or DCM) | This compound |

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(tert-butoxy)-1-chlorobenzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-4-(tert-butoxy)-1-chlorobenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for biological assays.

Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(tert-butoxy)-1-chlorobenzene involves its interaction with various molecular targets. The bromine and chlorine atoms can participate in electrophilic aromatic substitution reactions, while the tert-butoxy group can influence the compound’s reactivity and stability. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological assays.

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares structural features and molecular weights of 2-Bromo-4-(tert-butoxy)-1-chlorobenzene with similar halogenated benzene derivatives:

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Substituents |

|---|---|---|---|---|

| This compound | 61024-95-1* | C₁₀H₁₂BrClO | 247.56 | 2-Br, 4-O-t-Bu, 1-Cl |

| 4-Bromo-1-chloro-2-fluorobenzene | 47173-80-8 | C₆H₃BrClF | 209.35 | 4-Br, 1-Cl, 2-F |

| 4-Bromo-2-chlorobenzotrifluoride | 185331-69-5 | C₇H₃BrClF₃ | 259.35 | 4-Br, 2-Cl, CF₃ |

| 1-Butoxy-2,3-difluorobenzene | 136239-66-2 | C₁₀H₁₂F₂O | 186.20 | 1-O-Bu, 2-F, 3-F |

| 2-Bromo-1-(2-bromoethyl)-4-chlorobenzene | 52927-98-7 | C₈H₇Br₂Cl | 298.40 | 2-Br, 1-BrCH₂CH₂, 4-Cl |

Key Observations :

- The tert-butoxy group in the target compound increases steric bulk compared to smaller substituents like fluoro or chloro.

- The trifluoromethyl group in 4-Bromo-2-chlorobenzotrifluoride significantly elevates molecular weight (259.35 g/mol) due to three fluorine atoms .

- 2-Bromo-1-(2-bromoethyl)-4-chlorobenzene has the highest molecular weight (298.40 g/mol) due to its bromoethyl side chain .

Hazard Profiles

Hazard profiles vary based on substituent reactivity and toxicity:

Q & A

Q. What are the optimal synthetic routes for preparing 2-Bromo-4-(tert-butoxy)-1-chlorobenzene, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves halogenation and etherification steps. For example, nucleophilic substitution of a tert-butoxy group onto a bromo-chlorobenzene precursor using tert-butanol under acidic catalysis (e.g., H₂SO₄). Reaction temperature (0–60°C) and solvent polarity (e.g., DMSO or acetone) critically affect reaction rates and yields. GC-MS or HPLC should monitor intermediates, with yields averaging 60–75% after purification by column chromatography .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Verify tert-butoxy (δ ~1.3 ppm for CH₃) and aromatic proton environments (δ 6.8–7.5 ppm).

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z ~264 for [M+H]⁺).

- X-ray Crystallography (if crystalline): Resolve steric effects of the tert-butoxy group on the benzene ring .

Q. What are common side reactions during functionalization of this compound, and how can they be mitigated?

- Methodological Answer :

- Debromination : Occurs under strong reducing conditions. Use mild reductants (e.g., NaBH₄ with Pd/C) to preserve the bromine substituent.

- Ether Cleavage : Acidic conditions may hydrolyze the tert-butoxy group. Avoid prolonged exposure to H⁺; stabilize with aprotic solvents like THF .

Advanced Research Questions

Q. How does the tert-butoxy group influence electronic and steric effects in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The tert-butoxy group acts as an electron-donating substituent, activating the benzene ring toward electrophilic substitution while sterically hindering ortho positions. In Suzuki reactions, use Pd(PPh₃)₄ with arylboronic acids at 80–100°C in toluene/water. Monitor regioselectivity via LC-MS, noting para-substitution dominance (>85%) due to steric shielding .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., enzyme source, buffer pH). Standardize protocols:

Q. How can computational modeling predict reactivity patterns of this compound in complex systems?

- Methodological Answer : Employ density functional theory (DFT) to calculate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.